2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes ethoxybenzylidene, hydrazino, methoxyphenyl, and oxoacetamide groups
Preparation Methods
The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The oxoacetamide group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide include:
2-(2-(2-Hydroxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: This compound has a hydroxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
2-(2-(2-Methoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with molecular targets.
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: The position of the methoxy group on the phenyl ring can alter the compound’s chemical and biological properties.
Properties
CAS No. |
359810-23-4 |
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Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-10-5-4-7-13(16)12-19-21-18(23)17(22)20-14-8-6-9-15(11-14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
ZOPCZDWSCIXMAV-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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